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XMD8-87: A Comparative Analysis of Its Kinase
Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the kinase inhibitor XMD8-87, focusing on

its selectivity profile in comparison to other relevant kinase inhibitors. The information

presented herein is supported by experimental data to facilitate an objective assessment of its

potential applications in research and drug development.

Executive Summary
XMD8-87 is a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as

Activated Cdc42-associated Kinase 1 (ACK1).[1][2] While demonstrating high affinity for its

primary target, a thorough evaluation of its interactions with other kinases is crucial for

understanding its biological effects and potential off-target liabilities. This guide compares the

selectivity of XMD8-87 with other known TNK2 inhibitors, XMD16-5 and AIM-100, and details

its activity against a panel of off-target kinases.

Kinase Inhibition Profile: A Comparative Table
The following table summarizes the quantitative data on the inhibitory activity of XMD8-87 and

its counterparts against their primary target, TNK2, and key off-target kinases. The data is
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compiled from various kinase assay platforms, including Ambit binding assays, Invitrogen

kinase assays, and KinomeScan.
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Target Kinase XMD8-87 XMD16-5 AIM-100 Assay Type

TNK2 (ACK1) IC50: 1.9 µM - IC50: 22 nM[3]
Biochemical

Assay

Kd: 15 nM[4] - - Binding Assay

TNK2 (D163E

mutant)

IC50: 38 nM[1][2]

[5][6]
IC50: 16 nM[7][8] - Cell-based Assay

TNK2 (R806Q

mutant)

IC50: 113 nM[1]

[2][5][6]
IC50: 77 nM[7][8] - Cell-based Assay

Off-Targets

BRK
Kd: 37 nM, IC50:

47 nM
- -

Ambit binding,

Invitrogen kinase

assay

CSF1R
Kd: 330 nM,

IC50: 428 nM
- -

Ambit binding,

Invitrogen kinase

assay

DCAMKL1 Kd: 280 nM - -
Ambit binding

assay

DCAMKL2
Kd: 690 nM,

IC50: 3200 nM
- -

Ambit binding,

Invitrogen kinase

assay

ERK5 - - - -

FRK
Kd: 96 nM, IC50:

264 nM
- -

Ambit binding,

Invitrogen kinase

assay

GAK Kd: 270 nM - -
Ambit binding

assay

TNK1 Kd: 110 nM - -
Ambit binding

assay
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Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are outlined below.

Kinase Binding Assays (e.g., Ambit, KinomeScan)
These assays are designed to measure the direct interaction between a test compound and a

panel of kinases.

Principle: The core principle of these assays is a competition binding format. A proprietary,

immobilized ligand that binds to the ATP-binding site of the kinase is used. The kinase is

incubated with the immobilized ligand and the test compound. If the test compound binds to

the kinase's ATP-binding site, it will compete with the immobilized ligand, resulting in a

reduced amount of kinase bound to the solid support. The amount of kinase bound is then

quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase or

through other sensitive detection methods.

General Protocol:

A panel of recombinant human kinases, each tagged with a unique DNA identifier, is used.

Kinases are incubated with streptavidin-coated magnetic beads to which a biotinylated,

active-site directed ligand is attached.

The test compound (e.g., XMD8-87) is added at various concentrations.

The mixture is incubated to allow binding to reach equilibrium.

The beads are washed to remove unbound protein.

The amount of kinase bound to the beads is quantified by qPCR using primers specific to

the DNA tag of each kinase.

The results are typically expressed as a percentage of the control (vehicle-treated)

sample, and dissociation constants (Kd) are calculated from the dose-response curves.
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Biochemical Kinase Assays (e.g., Invitrogen
LanthaScreen™)
These assays measure the enzymatic activity of the kinase and the ability of a compound to

inhibit this activity.

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay. It utilizes a europium (Eu)-labeled anti-tag

antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP-

binding site of the kinase. When both the antibody and the tracer are bound to the kinase,

they are in close proximity, allowing for FRET to occur between the Eu-donor and the tracer-

acceptor. A test compound that competes with the tracer for binding to the ATP site will

disrupt FRET, leading to a decrease in the emission signal from the acceptor.

General Protocol:

The kinase, Eu-labeled anti-tag antibody, and the fluorescently labeled tracer are

combined in a microplate well.

The test compound is added in a serial dilution.

The reaction is incubated at room temperature to allow for binding to reach equilibrium.

The plate is read on a TR-FRET-compatible plate reader, measuring the emission from

both the donor (Europium) and the acceptor (tracer).

The ratio of the acceptor to donor emission is calculated, and IC50 values are determined

from the dose-response curves.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a

general experimental workflow for evaluating kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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